

6-Chloro-2-iodopyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-amine

Cat. No.: B1319488

[Get Quote](#)

Technical Guide: 6-Chloro-2-iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and relevant synthetic and analytical methodologies for **6-Chloro-2-iodopyridin-3-amine**, a key building block in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular and physical properties of **6-Chloro-2-iodopyridin-3-amine** are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ ClIN ₂	[1]
Molecular Weight	254.45 g/mol	[1]
CAS Number	400777-06-2	[1]
Boiling Point	359.4°C at 760 mmHg	[1]
Density	2.139 g/cm ³	[1]
Flash Point	171.1°C	[1]

Experimental Protocols

While specific synthetic protocols for **6-Chloro-2-iodopyridin-3-amine** are not readily available in the provided search results, the following sections detail established methodologies for structurally related compounds. These protocols for functionalization and analysis are highly relevant and adaptable for researchers working with this class of pyridines.

General Reaction Monitoring Protocols

The progress of synthetic transformations involving pyridinyl amines can be monitored using standard analytical techniques. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.

- Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of reaction progress at the bench.[2] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined to achieve good separation of starting materials and products.[2]
- High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of reaction conversion, HPLC is the preferred method.[2]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying products, intermediates, and byproducts by providing molecular weight information.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis.[2]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds with halogenated pyridines. This example uses the related compound, 6-Chloropyridin-3-amine.

Materials:

- 6-Chloropyridin-3-amine (1.0 mmol)

- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4 , 2.0 equivalents)
- Anhydrous toluene[3]

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add 6-Chloropyridin-3-amine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]
- Add anhydrous toluene via syringe.[3]
- Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[3]
- Monitor the reaction progress by TLC or LC-MS.[3]
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]
- Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.[3]
- Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-aminopyridine.[3]

Representative Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The following protocol is for the amination of 6-chloropyridin-3-amine.

Materials:

- 6-chloropyridin-3-amine (1.0 mmol)
- Aniline (1.2 mmol)
- Palladium(II) acetate (0.02 mmol)
- BINAP (0.03 mmol)
- Sodium tert-butoxide (1.4 mmol)
- Anhydrous toluene[4]


Procedure:

- To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate and BINAP.[4]
- Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.[4]
- To this catalyst mixture, add 6-chloropyridin-3-amine, aniline, and sodium tert-butoxide.[4]
- Add additional anhydrous toluene.[4]
- Heat the reaction mixture to 100 °C and stir under argon.[4]
- Monitor the reaction by TLC or LC-MS.[4]
- After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
- Purify the residue by column chromatography to yield the N-phenylpyridin-3,6-diamine.[4]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to the functionalization of **6-Chloro-2-iodopyridin-3-amine**.

Generalized Palladium-Catalyzed Cross-Coupling Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-2-iodopyridin-3-amine | 400777-06-2 [chemnet.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Chloro-2-iodopyridin-3-amine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319488#6-chloro-2-iodopyridin-3-amine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com